

Independent Validation of Published BAY-184 Data: A Comparative Guide

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Compound of Interest

Compound Name: BAY-184

Cat. No.: B15543705

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data of **BAY-184**, a potent and selective KAT6A/B inhibitor, with other known alternatives in the field. The information is based on publicly available experimental data.

Disclaimer: All currently available data on **BAY-184** originates from the initial discovery and characterization studies conducted by Bayer AG. As of the time of this publication, no independent validation studies of **BAY-184** have been identified in the public domain. The following comparison is therefore based on the data presented in the original publications and data available for alternative compounds from various sources.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for **BAY-184** and its main alternatives, PF-9363 (CTx-648) and WM-1119. Direct head-to-head comparative studies are limited; therefore, data is compiled from individual publications and should be interpreted with consideration of potential variations in experimental conditions.

Table 1: In Vitro Biochemical and Cellular Potency

Compound	Target(s)	Biochemical IC ₅₀ (KAT6A)	Biochemical IC ₅₀ (KAT6B)	Cellular H3K23ac IC ₅₀	Cell Proliferation IC ₅₀ (ZR-75-1)
BAY-184	KAT6A, KAT6B	71 nM[1]	83 nM	670 nM (ZR-75-1 cells)[1]	130 nM[1]
PF-9363 (CTx-648)	KAT6A, KAT6B	Not Reported	Not Reported	Not Reported	0.3 nM (ZR-75-1)[2]
WM-1119	KAT6A	6.3 nM	Not Reported	Not Reported	Not Reported

Table 2: Selectivity Profile

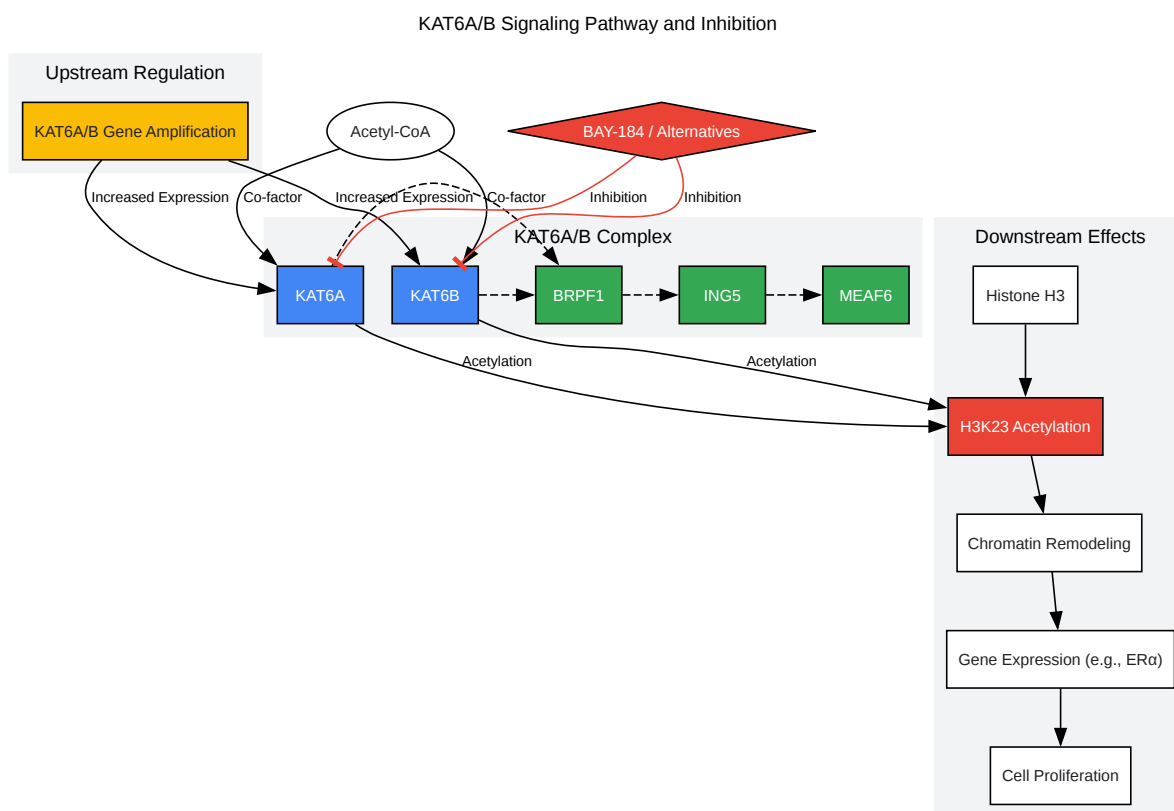
Compound	KAT5 IC ₅₀	KAT7 IC ₅₀	p300 IC ₅₀
BAY-184	14,300 nM[3]	1,070 nM[3]	>10,000 nM[3]
PF-9363 (CTx-648)	Highly selective vs. other MYST family members	Highly selective vs. other MYST family members	Not Reported
WM-1119	>1100-fold selective over KAT5	>250-fold selective over KAT7	Not Reported

Table 3: In Vivo Efficacy

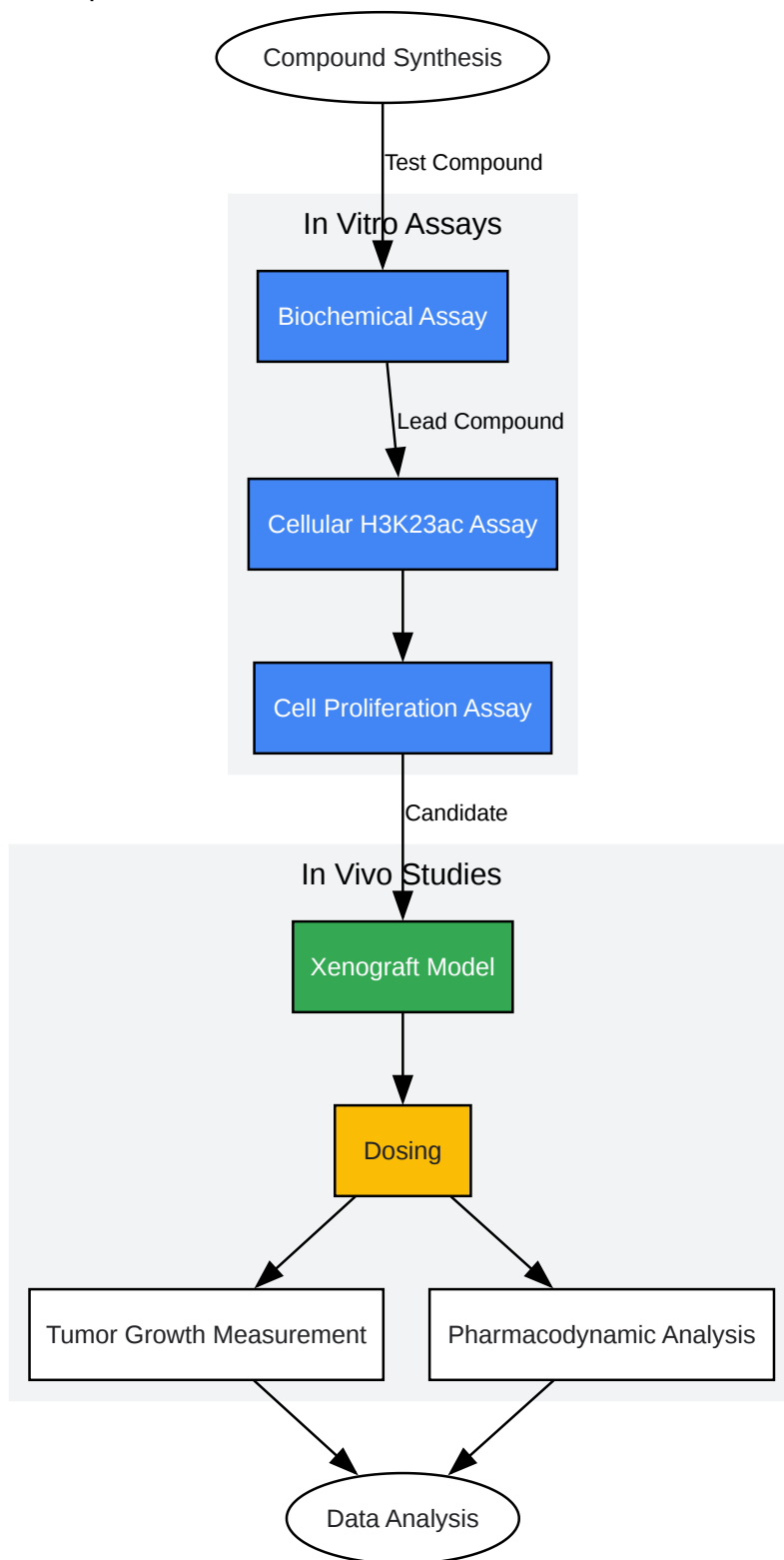
Compound	Animal Model	Dosing	Outcome
BAY-184	ZR-75-1 xenograft (mouse)	Not specified in abstracts	Successfully validated in an in vivo proof-of-concept study[1][4][5]
PF-9363 (CTx-648)	Patient-derived xenograft	Not specified in abstracts	Strong anti-tumor activity[2]
WM-1119	Lymphoma mouse model	Not specified in abstracts	Efficacious in preventing the progression of lymphoma[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.



Experimental Workflow for Inhibitor Characterization

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